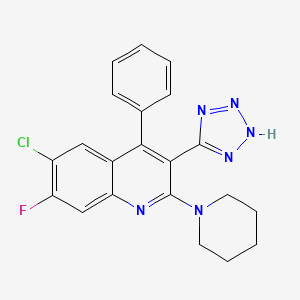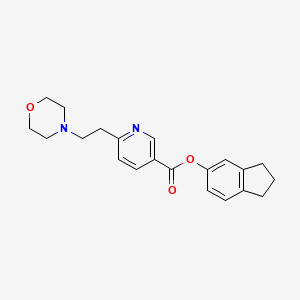
6-Chloro-7-fluoro-4-phenyl-2-(piperidin-1-yl)-3-(2H-tetrazol-5-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PMID27109571-Compound-19 involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general methods for synthesizing similar compounds often involve:
Formation of Intermediates: This step may include the use of halogenation, nitration, or other functional group transformations.
Coupling Reactions: These reactions often involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
PMID27109571-Compound-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
PMID27109571-Compound-19 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID27109571-Compound-19 involves its ability to inhibit the replication of the SARS-CoV-2 virus by targeting the viral 3CL protease (Mpro). This enzyme is essential for the processing of viral polyproteins, and its inhibition prevents the virus from replicating effectively . The compound binds to the active site of the protease, blocking its activity and thereby reducing viral replication.
Comparison with Similar Compounds
PMID27109571-Compound-19 is unique in its specific inhibition of the SARS-CoV-2 3CL protease. Similar compounds include:
Compound 21: Another lead compound from the same discovery effort, also targeting the SARS-CoV-2 3CL protease.
Remdesivir: An antiviral drug that inhibits viral RNA polymerase, used for treating COVID-19.
Compared to these compounds, PMID27109571-Compound-19 has shown favorable aqueous solubility and low cytotoxicity, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H18ClFN6 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
6-chloro-7-fluoro-4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C21H18ClFN6/c22-15-11-14-17(12-16(15)23)24-21(29-9-5-2-6-10-29)19(20-25-27-28-26-20)18(14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,25,26,27,28) |
InChI Key |
APFHIGYPDALGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC(=C(C=C3C(=C2C4=NNN=N4)C5=CC=CC=C5)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10834761.png)
![[5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium](/img/structure/B10834766.png)
![2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-[[4-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834774.png)
![Preparation of (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f]-[1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate](/img/structure/B10834779.png)
![N-cyclopropyl-3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834787.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)

![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834808.png)
![[6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone](/img/structure/B10834814.png)
![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834828.png)
![(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834833.png)
![1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834841.png)

![5-(6-Chloro-4-phenyl-2-piperidin-1-yl-quinolin-3-yl)-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B10834845.png)
